molecular formula C15H11FN2O3 B12414573 Parp10/15-IN-2

Parp10/15-IN-2

Cat. No.: B12414573
M. Wt: 286.26 g/mol
InChI Key: GJJIICZAOJXOEJ-UHFFFAOYSA-N
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Description

Parp10/15-IN-2 is a potent dual inhibitor of poly(ADP-ribose) polymerase family members 10 and 15. It has shown significant efficacy in inhibiting the activities of these enzymes, with IC50 values of 0.15 µM and 0.37 µM for poly(ADP-ribose) polymerase 10 and poly(ADP-ribose) polymerase 15, respectively . This compound is primarily used in scientific research to study the roles of poly(ADP-ribose) polymerases in various biological processes, including DNA repair, chromatin remodeling, and programmed cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The synthetic route typically involves the following steps:

    Formation of the core structure: The synthesis begins with the preparation of the 2,3-dihydrophthalazine-1,4-dione core through a cyclization reaction.

    Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against poly(ADP-ribose) polymerase 10 and poly(ADP-ribose) polymerase 15.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

While specific industrial production methods for Parp10/15-IN-2 are not widely documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Parp10/15-IN-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Substitution reactions can introduce different substituents onto the core structure, potentially altering its inhibitory activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s inhibitory activity.

Scientific Research Applications

Parp10/15-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Parp10/15-IN-2 exerts its effects by inhibiting the enzymatic activities of poly(ADP-ribose) polymerase 10 and poly(ADP-ribose) polymerase 15. These enzymes are involved in the post-translational modification of proteins through the addition of ADP-ribose units. By inhibiting these enzymes, this compound disrupts the poly(ADP-ribosyl)ation process, leading to alterations in DNA repair, chromatin remodeling, and programmed cell death pathways .

Comparison with Similar Compounds

Parp10/15-IN-2 is unique in its dual inhibitory activity against both poly(ADP-ribose) polymerase 10 and poly(ADP-ribose) polymerase 15. Similar compounds include:

Compared to these compounds, this compound offers the advantage of dual inhibition, which may provide enhanced therapeutic effects in certain contexts.

Properties

Molecular Formula

C15H11FN2O3

Molecular Weight

286.26 g/mol

IUPAC Name

6-[(2-fluorophenyl)methoxy]-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C15H11FN2O3/c16-13-4-2-1-3-9(13)8-21-10-5-6-11-12(7-10)15(20)18-17-14(11)19/h1-7H,8H2,(H,17,19)(H,18,20)

InChI Key

GJJIICZAOJXOEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)NNC3=O)F

Origin of Product

United States

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